molecular formula C11H11Cl3N4 B2729579 N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1441050-56-1

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2729579
CAS No.: 1441050-56-1
M. Wt: 305.59
InChI Key: GFHLDOJYRNFFAK-UHFFFAOYSA-N
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Description

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the dichlorophenyl group and the pyrimidine ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of 3,4-dichloroaniline with 6-methylpyrimidine-2,4-diamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine
  • N2-(3,4-dichlorophenyl)-5-methylpyrimidine-2,4-diamine
  • N2-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine

Uniqueness

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to the presence of the hydrochloride salt form, which can enhance its solubility and stability. Additionally, the specific substitution pattern on the pyrimidine ring and the dichlorophenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-8(12)9(13)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHLDOJYRNFFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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